molecular formula C16H13N5O B2854474 (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone CAS No. 1351645-45-8

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone

Cat. No.: B2854474
CAS No.: 1351645-45-8
M. Wt: 291.314
InChI Key: OACXYCVGUPMCPK-UHFFFAOYSA-N
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Description

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone: is a complex organic compound that features a combination of pyrazole, pyridazine, and indoline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrazole and pyridazine intermediates under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or benzene, and catalysts like potassium hydroxide or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone lies in its specific combination of pyrazole, pyridazine, and indoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-pyrazol-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(20-11-8-12-4-1-2-5-14(12)20)13-6-7-15(19-18-13)21-10-3-9-17-21/h1-7,9-10H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACXYCVGUPMCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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